![molecular formula C21H28N6O2 B2880853 3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-26-4](/img/structure/B2880853.png)
3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can influence its reactivity, stability, and safety. Unfortunately, the specific physical and chemical properties of “3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione” are not available in the retrieved resources .Scientific Research Applications
Analgesic and Anti-inflammatory Properties
A study highlighted the synthesis and pharmacological evaluation of purine-2,6-dione derivatives, revealing significant analgesic and anti-inflammatory activities. These derivatives were more active than acetylsalicylic acid in in vivo models, indicating their potential as new classes of analgesic and anti-inflammatory agents. The research further explored the inhibition of phosphodiesterase activity by several compounds, stronger than theophylline, underscoring their pharmacological potential for further evaluation (Zygmunt et al., 2015).
Psychotropic Potential
Another study focused on 8-aminoalkyl derivatives of purine-2,6-dione, investigating their affinity and functional activity at serotonin receptors, with implications for psychotropic activity. The research identified compounds with significant antidepressant-like and anxiolytic-like activities, highlighting the role of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands in displaying these pharmacological effects. This suggests a promising avenue for designing new serotonin receptor ligands (Chłoń-Rzepa et al., 2013).
Chemical Versatility
Research into the chemical properties of 3-Ylidenepiperazine-2,5-diones has shown these compounds to be versatile organic substrates. They exhibit stereoselective addition reactions and can serve as precursors to natural products and valuable chemical derivatives. This study demonstrates the utility of these compounds in synthesizing a wide range of products, showcasing their versatility in chemical reactions (Liebscher & Jin, 1999).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the specific mechanism of action for “3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione” is not available in the retrieved resources .
Future Directions
The future directions for research on “3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could help to expand our understanding of this compound and its potential applications .
properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-9-25-10-12-26(13-11-25)20-22-18-17(19(28)23-21(29)24(18)3)27(20)14-16-7-5-15(2)6-8-16/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCARXDHSBWZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(4-methylbenzyl)-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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